molecular formula C10H16O B009533 (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol CAS No. 19907-88-1

(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol

Cat. No. B009533
CAS RN: 19907-88-1
M. Wt: 152.23 g/mol
InChI Key: MQMNTOUVHNRXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as β-Ionone, is a naturally occurring aroma compound found in various fruits and flowers. It is widely used in the fragrance and food industries due to its pleasant odor and flavor. In recent years, β-Ionone has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences.

Mechanism of Action

The exact mechanism of action of β-Ionone is not fully understood. However, studies have suggested that it may act through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. β-Ionone has also been shown to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects
β-Ionone has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. β-Ionone has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, such as cyclooxygenase-2. Additionally, β-Ionone has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

β-Ionone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, β-Ionone has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of β-Ionone. One potential area of application is in the development of novel drugs for the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. β-Ionone may also have potential applications in the agricultural industry, as it has been shown to possess insecticidal and antifungal properties. Additionally, further studies are needed to elucidate the exact mechanism of action of β-Ionone and its potential interactions with other molecular targets.

Synthesis Methods

β-Ionone can be synthesized by various methods, including the condensation of citral and acetone, the cyclization of β-citronellal, and the isomerization of α-ionone. Among these methods, the condensation of citral and acetone is the most commonly used method for industrial production of β-Ionone.

Scientific Research Applications

β-Ionone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. β-Ionone has also been reported to exhibit neuroprotective effects and enhance cognitive function.

properties

CAS RN

19907-88-1

Product Name

(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3

InChI Key

MQMNTOUVHNRXKL-UHFFFAOYSA-N

SMILES

CC(C)C1C=CC(C=C1)CO

Canonical SMILES

CC(C)C1C=CC(C=C1)CO

Origin of Product

United States

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